molecular formula C8H9FO B13358182 (S)-2-Fluoro-2-phenylethan-1-ol

(S)-2-Fluoro-2-phenylethan-1-ol

Cat. No.: B13358182
M. Wt: 140.15 g/mol
InChI Key: GLILMQSBSOSSAG-MRVPVSSYSA-N
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Description

(S)-2-Fluoro-2-phenylethan-1-ol is a chiral compound with a fluorine atom attached to the second carbon of a phenylethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Fluoro-2-phenylethan-1-ol typically involves the enantioselective addition of fluorine to a phenylethanol precursor. One common method is the asymmetric fluorination of a suitable precursor using chiral catalysts. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral catalyst to ensure the desired enantiomer is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Fluoro-2-phenylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically ketones or aldehydes.

    Reduction: The major products can include de-fluorinated alcohols or other reduced forms.

    Substitution: The major products depend on the nucleophile used, resulting in compounds like azides or nitriles.

Scientific Research Applications

(S)-2-Fluoro-2-phenylethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceuticals, especially in the development of drugs with specific chiral properties.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (S)-2-Fluoro-2-phenylethan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-2-phenylethan-1-ol: The non-chiral version of the compound.

    2-Chloro-2-phenylethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromo-2-phenylethan-1-ol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

(S)-2-Fluoro-2-phenylethan-1-ol is unique due to its chiral nature and the presence of a fluorine atom, which imparts distinct chemical properties compared to its non-chiral or halogen-substituted analogs. The chiral center allows for enantioselective interactions, making it valuable in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

IUPAC Name

(2S)-2-fluoro-2-phenylethanol

InChI

InChI=1S/C8H9FO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1

InChI Key

GLILMQSBSOSSAG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)F

Canonical SMILES

C1=CC=C(C=C1)C(CO)F

Origin of Product

United States

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